Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a compound characterized by its unique oxadiazole ring and a cyclopropyl substituent. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and utility as a synthetic intermediate.
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate falls under the category of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds that contain nitrogen and oxygen atoms in their ring structure, making them significant in pharmaceutical applications due to their diverse biological activities.
The synthesis of Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the following steps:
The reaction conditions for synthesizing this compound require careful control of temperature and pressure to optimize yield and minimize by-products. Industrial methods may utilize continuous flow reactors for enhanced efficiency and consistency in large-scale production .
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The presence of a carboxylate group enhances its reactivity and solubility in organic solvents.
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can participate in several chemical reactions:
Common reagents and conditions include:
The mechanism by which Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate exerts its effects involves interaction with specific molecular targets within biological systems. The oxadiazole moiety may interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity and specificity, contributing to its effectiveness as a bioactive compound .
Key chemical properties include:
Relevant data indicates high gastrointestinal absorption potential but limited blood-brain barrier permeability .
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has several applications:
This compound's unique structural features make it a valuable candidate for further research and application across multiple scientific disciplines.
The 1,2,4-oxadiazole ring, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized. The 1960s marked a turning point with the introduction of Oxolamine as a clinically approved cough suppressant, establishing the heterocycle’s biological relevance [1] [5]. This breakthrough catalyzed intensive research, revealing the scaffold’s exceptional bioisosteric properties – its capacity to mimic ester or amide functionalities while resisting metabolic degradation. By the early 2000s, diverse 1,2,4-oxadiazole-containing drugs emerged, including:
The period from 2005–2020 witnessed a doubling of research interest, driven by the scaffold’s versatility in targeting diverse biological pathways. Studies confirmed activity against cancer (HDAC/Sirtuin inhibition), CNS disorders (orexin/kappa opioid receptor modulation), and infectious diseases (penicillin-binding protein disruption) [1] [4]. Notably, the isolation of phidianidines A/B from marine mollusks in 2011 provided the first evidence of naturally occurring 1,2,4-oxadiazoles, exhibiting potent in vitro cytotoxicity and selective agonism at PTP1B and CXCR4 receptors [1].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Key Mechanism/Action |
---|---|---|---|
1960s | Oxolamine | Antitussive | Cough reflex suppression |
1980s | Prenoxdiazine | Antitussive | Airway smooth muscle relaxation |
1990s | Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
2000s | Pleconaril | Antiviral | Picornavirus capsid stabilization inhibition |
2010s | Ataluren | Muscular dystrophy | Nonsense mutation readthrough promotion |
2011 | Phidianidine A/B | Cytotoxic (natural product) | PTP1B/CXCR4 modulation |
The cyclopropyl group, particularly at the 5-position of 1,2,4-oxadiazoles, confers distinct steric, electronic, and metabolic properties critical for bioactivity optimization. This small, strained carbocycle acts as a spatial constraint, locking adjacent bonds into specific conformations that enhance target binding selectivity. Crucially, cyclopropyl substitution significantly elevates lipophilicity (log P), facilitating membrane penetration – a property exploited in CNS-active drugs like Fasiplon [1] [3]. The 2-methylcyclopropyl variant in Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate further enhances this effect, where the methyl group:
Recent agrochemical studies validate this design strategy. Fungicidal 1,2,4-oxadiazole amides bearing cyclopropyl moieties exhibited superior activity against Valsa mali (EC₅₀ = 2.113 μg/mL) compared to cyclohexyl (EC₅₀ = 12.857 μg/mL) or linear alkyl analogs. Molecular modeling attributes this to optimal hydrophobic cavity filling within fungal target enzymes, coupled with reduced oxidative metabolism in plant systems [7]. Quantum mechanical calculations further reveal that cyclopropyl’s high C–C bond strength (∼106 kcal/mol) and low steric demand allow it to function as a bioisostere for tert-butyl groups while avoiding the latter’s metabolic liabilities [3].
Table 2: Influence of 5-Substituents on 1,2,4-Oxadiazole Bioactivity
5-Substituent | log P | Metabolic Stability (t₁/₂, min) | Valsa mali EC₅₀ (μg/mL) | Key Advantages |
---|---|---|---|---|
2-Methylcyclopropyl | 2.8 | >120 | 2.113 | Chirality, enzyme cavity fit, oxidative stability |
Cyclopropyl | 2.1 | 95 | 5.782 | Enhanced lipophilicity, conformational restraint |
Cyclobutyl | 2.3 | 78 | 9.452 | Moderate cavity fit |
Cyclohexyl | 3.9 | 45 | 12.857 | Excessive lipophilicity, rapid oxidation |
n-Propyl | 2.2 | 32 | 28.641 | Flexible, susceptible to ω-oxidation |
Ethyl esters at the 3-position of 1,2,4-oxadiazoles serve as multifunctional handles for prodrug design, chemical diversification, and physicochemical tuning. The electron-withdrawing nature of the oxadiazole ring activates the ester carbonyl toward nucleophilic substitution, enabling efficient conversion to amides, hydrazides, or heterocyclic fused systems under mild conditions [8] [9]. This reactivity is exploited in:
Synthetic innovations continue to streamline ethyl ester incorporation. Modern methods include:
Table 3: Synthetic Methods for Ethyl 1,2,4-Oxadiazole-3-carboxylates
Method | Key Reagents/Conditions | Yield Range (%) | Advantages |
---|---|---|---|
Amidoxime + Ethyl Ester | PTSA-ZnCl₂ catalyst, 80°C, 6h | 80–92 | Mild conditions, broad substrate scope |
Nitrile + Hydroxylamine + Meldrum’s Acid | Solvent-free, MW, 150°C, 15 min | 85–95 | Rapid, high-yielding, no catalyst required |
Alkyne + Nitrile | Fe(NO₃)₃, CH₃CN, reflux, 12h | 65–78 | Direct access to 3-acyl derivatives |
CF₃CN Precursor Cyclization | 2,2,2-Trifluoroacetaldehyde O-aryloxime, K₂CO₃ | 70–88 | Introduces trifluoromethyl groups |
Comprehensive Compound Table
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1